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N-[(-)-Jasmonoyl]-(L)-leucine -

N-[(-)-Jasmonoyl]-(L)-leucine

Catalog Number: EVT-13579282
CAS Number:
Molecular Formula: C18H29NO4
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[(-)-Jasmonoyl]-(L)-leucine is a conjugate formed from jasmonic acid and the amino acid L-leucine. This compound is classified within the jasmonate family, which are lipid-derived signaling molecules crucial for plant defense and development. The molecular formula of N-[(-)-Jasmonoyl]-(L)-leucine is C18H29NO4C_{18}H_{29}NO_{4}, with a molecular weight of approximately 323.4 g/mol.

Source and Classification

N-[(-)-Jasmonoyl]-(L)-leucine is synthesized in plants and plays a significant role in various physiological processes, including stress responses and developmental regulation. It belongs to a broader class of compounds known as jasmonates, which are derived from fatty acids and are integral to plant signaling pathways . These compounds are involved in the modulation of gene expression related to stress responses, making them vital for plant adaptation to environmental challenges.

Synthesis Analysis

The synthesis of N-[(-)-Jasmonoyl]-(L)-leucine typically involves the enzymatic coupling of jasmonic acid with L-leucine, often facilitated by activating agents such as adenosine triphosphate (ATP). The general reaction can be summarized as follows:

Jasmonic Acid+L LeucineEnzymatic ReactionN Jasmonoyl L Leucine\text{Jasmonic Acid}+\text{L Leucine}\xrightarrow{\text{Enzymatic Reaction}}\text{N Jasmonoyl L Leucine}

This process is mediated by specific enzymes known as jasmonate-amino acid ligases, which catalyze the formation of this conjugate under physiological conditions.

Technical Details

The synthesis may involve several steps, including the activation of jasmonic acid followed by its conjugation with L-leucine. The reaction conditions typically require specific pH levels and temperatures optimal for enzyme activity, although detailed protocols can vary depending on the specific experimental setup.

Molecular Structure Analysis

The structure of N-[(-)-Jasmonoyl]-(L)-leucine features a jasmonoyl moiety linked to the amino acid L-leucine. This unique structure allows it to participate in various biochemical pathways within plants.

Data

  • Molecular Formula: C18H29NO4C_{18}H_{29}NO_{4}
  • Molecular Weight: 323.4 g/mol
  • Structural Characteristics: Contains a branched-chain amino acid structure typical of L-leucine, combined with the complex cyclic structure characteristic of jasmonic acid .
Chemical Reactions Analysis

N-[(-)-Jasmonoyl]-(L)-leucine participates in several biochemical reactions within plant systems. It acts primarily as a signaling molecule that influences gene expression related to stress responses.

Technical Details

The compound may undergo hydrolysis or other modifications under specific conditions, leading to the release of jasmonic acid or L-leucine. These reactions can significantly affect plant physiology, particularly in response to environmental stimuli such as herbivory or pathogen attack .

Mechanism of Action

The mechanism of action for N-[(-)-Jasmonoyl]-(L)-leucine involves its role in plant signaling pathways. Once synthesized, it interacts with specific receptors and proteins that mediate stress responses.

Process and Data

  1. Signal Reception: The compound binds to receptors that initiate signal transduction pathways.
  2. Gene Expression Modulation: It influences the expression of genes involved in defense mechanisms, leading to increased resistance against biotic and abiotic stresses.
  3. Physiological Responses: Enhanced production of secondary metabolites and other defensive compounds occurs as a result of this signaling cascade .
Physical and Chemical Properties Analysis

N-[(-)-Jasmonoyl]-(L)-leucine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents due to its amino acid component.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with various biological molecules, impacting metabolic pathways within plants .
Applications

N-[(-)-Jasmonoyl]-(L)-leucine has several scientific applications:

  • Plant Biology Research: Used to study stress responses and gene regulation mechanisms in plants.
  • Agricultural Biotechnology: Potential applications in developing stress-resistant crop varieties through genetic engineering.
  • Pharmaceutical Research: Investigated for its potential therapeutic effects related to plant-derived compounds influencing human health .
Biosynthesis and Metabolic Pathways of N-[(-)-Jasmonoyl]-(L)-leucine

Enzymatic Synthesis and Precursor Integration in Plant Systems

The biosynthesis of N-[(-)-Jasmonoyl]-(L)-leucine (JA-Leu) initiates with the octadecanoid pathway in chloroplast membranes, where α-linolenic acid (α-LeA, 18:3) undergoes oxygenation by 13-lipoxygenases (13-LOX) to form 12-oxo-phytodienoic acid (OPDA) [1] [8]. OPDA is subsequently reduced by OPDA reductase (OPR) and undergoes three rounds of β-oxidation in peroxisomes to yield bioactive (-)-jasmonic acid (JA) [1] [8]. The conjugation of JA with leucine occurs in the cytosol, where JA carboxyl methyltransferase activates JA for amide bond formation. This reaction requires ATP-dependent adenylation of JA’s carboxyl group, forming a high-energy jasmonoyl-adenylate intermediate [8]. The acyl-adenylate then reacts with the α-amino group of L-leucine, catalyzed by specialized acyltransferase enzymes, to yield JA-Leu [6] [8].

Table 1: Key Enzymes in JA-Leu Biosynthesis

Enzyme ClassGene/Protein ExampleSubcellular LocalizationFunction
Phospholipase A1PLIP2/PLIP3ChloroplastReleases α-LeA from galactolipids
13-Lipoxygenase (13-LOX)AtLOX6 (Arabidopsis)ChloroplastConverts α-LeA to 13-hydroperoxy-LeA
Allene Oxide Cyclase (AOC)TomAOC (Tomato)ChloroplastCyclizes epoxide to OPDA
OPDA Reductase (OPR)OPR3Peroxisome/CytosolReduces OPDA to OPC-8:0
AcyltransferaseUndefinedCytosolConjugates JA with leucine

Role of JAR1 and Related Acyl-Adenylate-Forming Enzymes in Conjugate Formation

While Jasmonoyl-isoleucine conjugate synthase (JAR1) is well-characterized for forming JA-Ile, enzymes catalyzing JA-Leu synthesis belong to the same acyl-adenylate-forming firefly luciferase superfamily. These enzymes exhibit substrate promiscuity toward hydrophobic amino acids [6] [8]. Structural analyses reveal a conserved reaction mechanism:

  • Adenylation Domain Activation: JA + ATP → Jasmonoyl-AMP + PP~i~
  • Amino Acid Binding: Leucine docks into a hydrophobic pocket via van der Waals interactions.
  • Nucleophilic Attack: The α-amino group of leucine attacks the carbonyl carbon of jasmonoyl-AMP, forming JA-Leu and AMP [6].

Substrate specificity is governed by spatial constraints in the binding pocket. For instance, JAR1 favors isoleucine due to its branched β-carbon, whereas JA-Leu synthases accommodate leucine’s γ-methyl group [6]. Mutagenesis studies on Arabidopsis JAR1 identified residues Glu398 and Trp407 as critical for amino acid discrimination [6]. Homologs in Nicotiana attenuata and Oryza sativa demonstrate divergent kinetics (K~m~ for leucine: 15–80 µM), suggesting taxon-specific optimization [6] [8].

Comparative Analysis of JA-Leu Biosynthesis Across Plant Taxa

Evolutionary divergence in JA-Leu biosynthesis correlates with plant lineage-specific adaptations:

  • Bryophytes (e.g., Marchantia polymorpha): Lack canonical JA biosynthesis but produce OPDA-leucine conjugates. The OPDA-Leu synthesis utilizes acyl-activating enzymes (AAEs) homologous to angiosperm JAR1, indicating early emergence of leucine conjugation [8] [10].
  • Monocots (e.g., Oryza sativa): Rice OsJAR2 exhibits broad substrate specificity, conjugating JA with leucine, valine, and phenylalanine. In vitro assays show ~40% efficiency for leucine compared to isoleucine [6].
  • Eudicots (e.g., Arabidopsis thaliana): AtJAR1 primarily synthesizes JA-Ile but forms trace JA-Leu under leucine excess conditions [6]. Specialized tobacco acyltransferases (NaJAT1/2) show enhanced leucine conjugation during herbivory [8].

Table 2: Evolutionary Variation in JA-Amino Acid Conjugate Synthases

Plant TaxonEnzymePreferred Amino AcidJA-Leu Synthesis EfficiencyBiological Context
Marchantia polymorphaMpJARIsoleucine/LeucineLowBasal stress response
Oryza sativaOsJAR2Isoleucine > LeucineModerate (40% of JA-Ile)Pathogen defense
Nicotiana attenuataNaJAT1LeucineHighHerbivore-induced signaling
Arabidopsis thalianaAtJAR1Isoleucine ≫ LeucineLow (<5% of JA-Ile)Wound response

Regulatory Mechanisms of Leucine Conjugation in Jasmonate Metabolism

The flux toward JA-Leu is tightly regulated by:

  • Substrate Availability: Cytosolic leucine pools increase during proteolysis induced by wounding or senescence, driving JA-Leu synthesis [6] [8].
  • Transcriptional Control: JAR1 homologs are upregulated by MYC2 transcription factors upon jasmonate perception, creating a feedforward loop [3] [6].
  • Post-Translational Modification: Phosphorylation of JA-conjugating enzymes by MAP kinases (e.g., MPK4) enhances activity under stress [3].
  • Metabolic Channeling: Compartmentalization of JA and leucine in ER-derived microdomains facilitates efficient conjugation [8].

JA-Leu turnover involves cytochrome P450 (CYP94)-mediated ω-oxidation, forming 12-OH-JA-Leu and 12-COOH-JA-Leu, which exhibit reduced COI1 affinity [10]. The stereochemical specificity of catabolism favors the (3R,7S)-isomer of JA-Leu, analogous to JA-Ile degradation [10]. Crucially, (3R,7S)-12-OH-JA-Leu retains partial bioactivity, enabling sustained expression of a subset of JA-responsive genes (e.g., VSP2, LOX3) without triggering negative feedback via JAZ8/10 repression [10].

Table 3: Regulatory Nodes in JA-Leu Homeostasis

Regulatory MechanismMolecular ComponentsEffect on JA-LeuFunctional Outcome
Substrate SupplyLeucine biosynthetic enzymesIncreases synthesisAmplifies JA signaling under nutrient stress
Transcriptional InductionMYC2, JAZ repressorsUpregulates JAR1 homologsEnhances conjugate formation during stress
Enzyme PhosphorylationMPK3/MPK6 kinasesActivates JA-conjugating enzymesRapid response to wounding
Hydroxylative InactivationCYP94B1/CYP94B3Converts to 12-OH-/COOH-JA-LeuAttenuates signaling duration

Properties

Product Name

N-[(-)-Jasmonoyl]-(L)-leucine

IUPAC Name

(2S)-4-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C18H29NO4/c1-4-5-6-7-14-13(8-9-16(14)20)11-17(21)19-15(18(22)23)10-12(2)3/h5-6,12-15H,4,7-11H2,1-3H3,(H,19,21)(H,22,23)/b6-5-/t13-,14-,15-/m0/s1

InChI Key

BDUIIOHQSYPXRT-YSFHWQLDSA-N

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)NC(CC(C)C)C(=O)O

Isomeric SMILES

CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](CC(C)C)C(=O)O

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